molecular formula C18H16N4S B13982001 1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13982001
M. Wt: 320.4 g/mol
InChI Key: WBZPDKYVRCJFTP-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzo[b]thiophene core through a palladium-catalyzed coupling reaction, followed by the construction of the imidazo[1,5-a]pyrazine ring system. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine can be compared with other heterocyclic compounds such as:

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H16N4S/c19-17-16-15(13-4-5-14-12(10-13)6-9-23-14)21-18(11-2-1-3-11)22(16)8-7-20-17/h4-11H,1-3H2,(H2,19,20)

InChI Key

WBZPDKYVRCJFTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)SC=C5

Origin of Product

United States

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